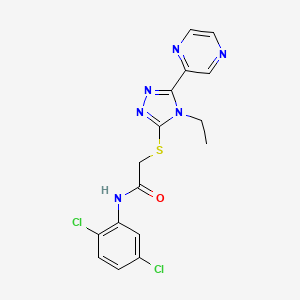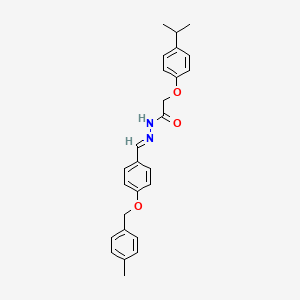![molecular formula C26H23ClN4O3 B12017719 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 634897-17-9](/img/structure/B12017719.png)
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C26H23ClN4O4 , is a fascinating hybrid of structural motifs. Let’s break it down:
- The pyrazole core (1H-pyrazole-5-carbohydrazide) provides a five-membered ring containing two nitrogen atoms.
- The phenyl group (4-[(2-chlorobenzyl)oxy]phenyl) contributes aromaticity and versatility.
- The ethoxyphenyl moiety ((E)-(4-ethoxyphenyl)methylidene) adds further complexity.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Stille Coupling:
Industrial Production:: While industrial-scale production details are scarce due to its rarity, research laboratories often prepare this compound using the methods mentioned above.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the phenyl ring or the pyrazole nitrogen.
Reduction: Reduction of the carbonyl group (methylidene) could yield the corresponding alcohol.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution.
Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and various Lewis acids (for cyclization).
Major Products: Hydrolysis of the hydrazide could yield the corresponding acid (e.g., 3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-propenoic acid ).
Scientific Research Applications
Chemistry: Used as a building block for novel ligands or catalysts.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: May exhibit antitumor or anti-inflammatory properties.
Industry: Rarely used due to its specialized nature.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
634897-17-9 |
|---|---|
Molecular Formula |
C26H23ClN4O3 |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H23ClN4O3/c1-2-33-21-11-7-18(8-12-21)16-28-31-26(32)25-15-24(29-30-25)19-9-13-22(14-10-19)34-17-20-5-3-4-6-23(20)27/h3-16H,2,17H2,1H3,(H,29,30)(H,31,32)/b28-16+ |
InChI Key |
RQGGZZUOWPHUSB-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B12017637.png)
acetic acid](/img/structure/B12017640.png)

![3-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12017671.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12017704.png)
![3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12017705.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12017714.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017721.png)
![N-(2-Chlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12017728.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017732.png)


